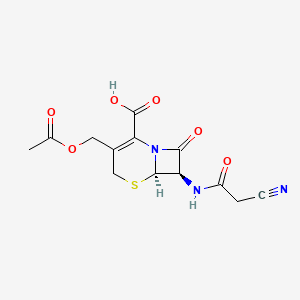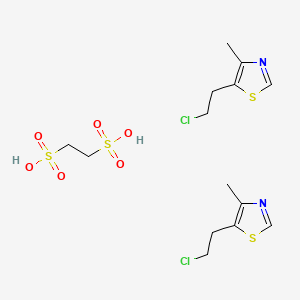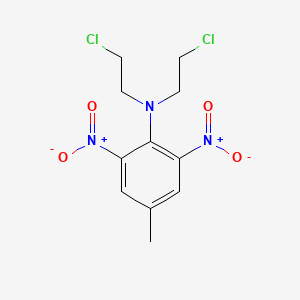
Chlorphentermine
Overview
Description
Chlorphentermine, also known by its trade names Apsedon, Desopimon, and Lucofen, is a serotonergic appetite suppressant belonging to the amphetamine family. Developed in 1962, it is the 4-chloro derivative of the better-known appetite suppressant phentermine . This compound acts as a highly selective serotonin releasing agent (SRA) and was primarily used as an anorectic agent .
Mechanism of Action
Chlorphentermine acts as a highly selective serotonin releasing agent (SRA). It increases the release of serotonin from presynaptic neurons, leading to increased serotonin levels in the synaptic cleft. This action is responsible for its appetite-suppressing effects. prolonged use of this compound can lead to pulmonary hypertension and cardiac fibrosis due to its serotonergic effects .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Chlorphentermine plays a significant role in biochemical reactions, particularly in the modulation of lipid metabolism. It interacts with various enzymes, proteins, and biomolecules. For instance, this compound has been shown to induce the accumulation of phospholipids in pulmonary tissue, particularly phosphatidyl choline . This interaction suggests that this compound may interfere with the metabolic degradation of lipids, leading to their intracellular deposition .
Cellular Effects
This compound affects various types of cells and cellular processes. In pulmonary tissue, it induces the formation of lamellar inclusion bodies in alveolar macrophages and other cell types . These inclusions are primarily composed of phospholipids, indicating that this compound influences lipid metabolism at the cellular level. Additionally, this compound has been observed to cause cytological alterations in the adrenal cortex and medulla, further highlighting its impact on cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with lipids due to its amphiphilic character. This interaction is believed to interfere with the metabolic degradation of lipids, leading to their intracellular accumulation . This compound’s selective serotonin releasing properties also suggest that it may influence gene expression and cell signaling pathways related to serotonin metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Chronic administration of this compound to rats resulted in a significant increase in lung weight due to phospholipid accumulation . Histological examination showed evidence of drug-induced lipidosis, indicating long-term effects on cellular function . The exact mechanism of phospholipid accumulation remains unclear .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Chronic administration at high doses has been associated with significant changes in organ weights, including a reduction in the weight of the heart, liver, kidney, and spleen, while increasing lung weight . These findings suggest that this compound may have toxic or adverse effects at high doses, particularly on lipid metabolism and organ function .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of phospholipids . The accumulation of phosphatidyl choline in pulmonary tissue suggests that this compound may affect metabolic flux and metabolite levels, leading to an imbalance in lipid homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues, primarily affecting pulmonary and adrenal tissues . The drug’s amphiphilic nature allows it to interact with lipid membranes, facilitating its accumulation in specific cell types. This interaction may influence the localization and accumulation of this compound within cells, contributing to its biochemical effects .
Subcellular Localization
This compound’s subcellular localization is characterized by its presence in lamellar inclusion bodies within alveolar macrophages and other cell types . These inclusions are primarily composed of phospholipids, indicating that this compound targets lipid-rich compartments within cells. The drug’s amphiphilic character and potential post-translational modifications may direct it to specific organelles, influencing its activity and function .
Preparation Methods
Chlorphentermine can be synthesized through several methods:
Alkylation Method: The alkylation of 4-chlorobenzyl chloride with 2-nitropropane yields nitrothis compound.
Grignard Reaction: The Grignard reaction of 4-chlorobenzyl chloride with acetone forms 1-(4-chlorophenyl)-2-methylpropan-2-ol. The Ritter reaction of this alcohol with sodium cyanide in the presence of acid gives N-formyl-1-(4-chlorophenyl)-2-amino-2-methylpropane.
Chemical Reactions Analysis
Chlorphentermine undergoes various chemical reactions:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of nitrothis compound yields this compound.
Substitution: The chlorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include nitropropane, sodium cyanide, and various reducing agents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Chlorphentermine has been studied for its effects on serotonin release and its potential use as an appetite suppressant. It has been implicated in lipid storage disorders and pulmonary hypertension due to its serotonergic profile . Research has shown that this compound can cause pathological abnormalities in the lungs of laboratory animals, leading to increased levels of alveolar macrophages and drug-induced phospholipidosis . Despite its potential, this compound is no longer used due to safety concerns .
Comparison with Similar Compounds
Chlorphentermine is similar to other appetite suppressants such as phentermine, fenfluramine, and aminorex. it is unique in its highly selective serotonin releasing properties. Unlike phentermine, which is still in use, this compound has been withdrawn from the market due to safety concerns . Other similar compounds include:
Phentermine: A widely used appetite suppressant with a different mechanism of action.
Fenfluramine: Withdrawn due to its association with heart valve disease.
Aminorex: Withdrawn due to its association with pulmonary hypertension.
This compound’s unique serotonergic profile sets it apart from these compounds, but also contributes to its safety concerns.
properties
IUPAC Name |
1-(4-chlorophenyl)-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKAMNXUHHNZLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022806 | |
| Record name | Chlorphentermine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
100-102 °C at 2.00E+00 mm Hg, 100-102 °C @ 2 MM HG | |
| Record name | Chlorphentermine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01556 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORPHENTERMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
WHITE TO OFF-WHITE POWDER; ODORLESS & HAS BITTER TASTE; FREELY SOL IN WATER & ALC; SPARINGLY SOL IN CHLOROFORM; PRACTICALLY INSOL IN ETHER /CHLORPHENTERMINE HYDROCHLORIDE/ | |
| Record name | CHLORPHENTERMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
MOST ANOREXIANTS ARE STIMULANTS OF CNS ... RESULTS OF ... ANIMAL STUDIES HAVE SUGGESTED, BUT NOT PROVED, THAT ALL ANOREXIANTS EXCEPT MAZINDOL ... AFFECT APPETITE CONTROL CENTERS OF HYPOTHALAMUS ... . /ANOREXIANTS/, MOST ANOREXIANTS ARE STIMULANTS OF CNS ... ., The binding of chlorphentermine to phospholipids in alveolar lavage materials and lung cells was studied in rats. In a preliminary experiment, lungs removed from male Sprague Dawley rats were lavaged. The lavage fluid was incubated with 10 mM chlorphentermine and 50 micromolar 1-anilino-8-naphthalene sulfonate. After differential centrifugation, the extent of binding of chlorphentermine to phospholipids in the various lavage fractions was determined using a fluorometric assay based on 1-anilino-8-naphthalene sulfonate. Chlorphentermine was bound equally to phospholipids in all fractions. Male Sprague Dawley rats were injected with 25 mg/kg (14)C labeled chlorphentermine daily for 3 days. They were killed 24 hr after the last dose and the lungs were removed and lavaged. The extent of chlorphentermine/phospholipid binding in the cell free whole lavage fluid, alveolar macrophages, type II cells, and other pneumocytes was determined. Chlorphentermine was bound to phospholipids in whole lavage fluid in a 1:100 mole ratio. Chlorphentermine bound to phospholipids in the alveolar macrophages, type II cells, and other lung lung cells in mole ratios of 1:18, 1:33, and 1:333, respectively. The authors conclude that chlorphentermine binds to pulmonary surfactant phospholipids in vitro. In vivo, it binds to phospholpids in at least three different compartments: acellular lavage fluid, alveolar macrophages, and type II cells. The interaction of chlorphentermine with phosphoplipids may impair phospholipid degradation resulting in phospholipidosis in surfactant materials and alveolar macrophages. | |
| Record name | CHLORPHENTERMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LIQUID | |
CAS RN |
461-78-9 | |
| Record name | Chlorphentermine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorphentermine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorphentermine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01556 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlorphentermine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorphentermine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORPHENTERMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHW07912O7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORPHENTERMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of chlorphentermine?
A1: While the exact mechanism remains under investigation, research suggests this compound exerts its anorectic effect by interacting with the central nervous system, potentially within the lateral hypothalamus. [] Studies also show its effect is reduced by pretreatment with tetrabenazine, a monoamine depleter, implicating the role of monoamines like serotonin in its action. []
Q2: Does this compound influence the cardiovascular system?
A2: Yes, this compound exhibits cardiovascular effects similar to diethylpropion and d-amphetamine, including positive chronotropic and inotropic effects on the heart. [] It also induces a pressor response, causes transient vasoconstriction in the femoral artery, and transiently increases coronary blood flow when administered directly into the coronary artery. []
Q3: What is the most notable adverse effect associated with chronic this compound administration?
A3: Chronic this compound administration is primarily associated with the development of phospholipidosis, a metabolic disorder characterized by the excessive accumulation of phospholipids within lysosomes, leading to the formation of lamellar bodies in various tissues. [, , , , , , ]
Q4: Which organs are most susceptible to this compound-induced phospholipidosis?
A4: Lungs are particularly susceptible to this compound-induced phospholipidosis, exhibiting significant increases in total phospholipid content and all individual phospholipid classes, particularly phosphatidylcholine. [, , ] The kidneys are also affected, showing elevated levels of various phospholipid components, especially phosphatidylinositol. [, ] Additionally, the adrenal cortex, particularly in rats, demonstrates significant lipid accumulation. []
Q5: What is the proposed mechanism behind this compound-induced phospholipidosis?
A5: The prevailing hypothesis suggests this compound's amphiphilic nature enables its interaction with phospholipids, leading to their accumulation within lysosomes. [, , , ] This accumulation may stem from impaired lysosomal phospholipid degradation, potentially due to the inhibition of enzymes like phospholipase C. [, ]
Q6: Are there age-related differences in susceptibility to this compound-induced phospholipidosis?
A6: Yes, research shows age plays a significant role in the manifestation of this compound-induced phospholipidosis. [, ] While newborns are highly susceptible, exhibiting both morphological and metabolic changes in the lungs, adult rats demonstrate greater resistance. [] Interestingly, direct administration to newborns induces phospholipidosis without causing mortality, unlike in utero exposure. []
Q7: How is this compound metabolized in the body?
A7: N-oxidation constitutes a significant metabolic pathway for this compound. [, ] This process yields metabolites like N-hydroxythis compound, which can be further converted to nitrones or C-nitroso and nitro compounds. [, ]
Q8: How does the presence of a para-chlorine atom influence the pharmacokinetics of this compound?
A8: The para-chlorine substituent contributes to the prolonged pharmacological effects of this compound, potentially by influencing its metabolism and lipid/aqueous distribution ratios. [, ] This structural feature distinguishes it from its parent compound, phentermine, affecting its tissue accumulation and elimination profiles. [, ]
Q9: What are the primary routes of this compound elimination?
A9: Urinary excretion represents a major elimination route for this compound and its metabolites. [, ] Acidifying the urine has been shown to enhance the excretion of unchanged this compound, suggesting pH-dependent renal elimination. []
Q10: How does the structure of this compound contribute to its pharmacological activity?
A10: this compound's amphiphilic nature, characterized by its hydrophobic ring structure and hydrophilic side chain, plays a crucial role in its interactions with phospholipids and subsequent development of phospholipidosis. [] The para-chlorine substitution further influences its pharmacokinetic properties, contributing to its prolonged duration of action. []
Q11: Does the N-methylation of this compound impact its activity?
A11: While direct comparisons are limited within the provided research, N-methylation plays a role in the structure-activity relationships of similar amphetamine derivatives. [] This modification can influence the compound's ability to cross the blood-brain barrier and interact with monoamine transporters, ultimately affecting its pharmacological and toxicological profile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

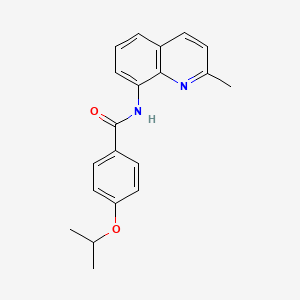
![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B1668769.png)
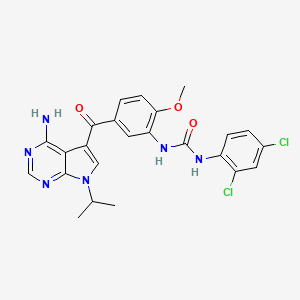
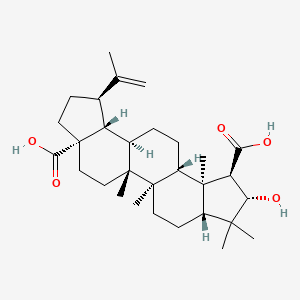
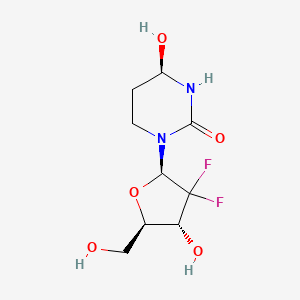
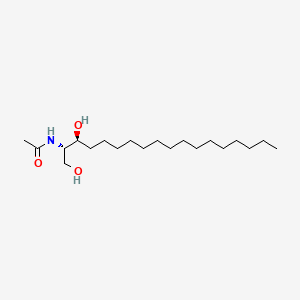
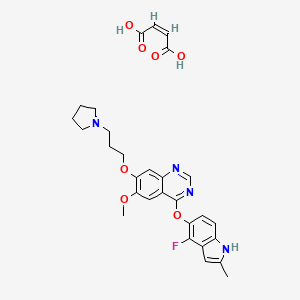
![5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1668777.png)
![3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1668778.png)
